5,5'-((5-Carboxy-1,3-phenylene)bis(oxy))diisophthalic acid 5,5'-((5-Carboxy-1,3-phenylene)bis(oxy))diisophthalic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16789514
InChI: InChI=1S/C23H14O12/c24-19(25)10-1-11(20(26)27)4-15(3-10)34-17-7-14(23(32)33)8-18(9-17)35-16-5-12(21(28)29)2-13(6-16)22(30)31/h1-9H,(H,24,25)(H,26,27)(H,28,29)(H,30,31)(H,32,33)
SMILES:
Molecular Formula: C23H14O12
Molecular Weight: 482.3 g/mol

5,5'-((5-Carboxy-1,3-phenylene)bis(oxy))diisophthalic acid

CAS No.:

Cat. No.: VC16789514

Molecular Formula: C23H14O12

Molecular Weight: 482.3 g/mol

* For research use only. Not for human or veterinary use.

5,5'-((5-Carboxy-1,3-phenylene)bis(oxy))diisophthalic acid -

Specification

Molecular Formula C23H14O12
Molecular Weight 482.3 g/mol
IUPAC Name 5-[3-carboxy-5-(3,5-dicarboxyphenoxy)phenoxy]benzene-1,3-dicarboxylic acid
Standard InChI InChI=1S/C23H14O12/c24-19(25)10-1-11(20(26)27)4-15(3-10)34-17-7-14(23(32)33)8-18(9-17)35-16-5-12(21(28)29)2-13(6-16)22(30)31/h1-9H,(H,24,25)(H,26,27)(H,28,29)(H,30,31)(H,32,33)
Standard InChI Key HCDRRPMFFMRKBF-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C(C=C1C(=O)O)OC2=CC(=CC(=C2)C(=O)O)OC3=CC(=CC(=C3)C(=O)O)C(=O)O)C(=O)O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a central 1,3-phenylene core substituted with a carboxy group at the 5-position. This core is symmetrically linked via ether bonds to two isophthalic acid moieties, each contributing two additional carboxylic acid groups. The resultant structure possesses four ionizable protons, making it a tetradentate ligand capable of forming robust coordination networks with metal ions.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC23H14O12
Molecular Weight482.3 g/mol
IUPAC Name5-[3-carboxy-5-(3,5-dicarboxyphenoxy)phenoxy]benzene-1,3-dicarboxylic acid
CAS No.2241425-51-2
Hazard StatementsH302, H315, H319

Crystallographic Insights

While single-crystal X-ray diffraction data for this specific compound remains limited, analogous structures reveal a propensity for planar aromatic stacking and hydrogen-bonded networks. The spatial arrangement of carboxylate groups facilitates intermolecular interactions, critical for constructing porous MOFs with high surface areas.

Synthesis and Optimization

Hydrothermal Synthesis

The most reported method involves reacting 5-carboxyisophthalic acid with 1,3-dihydroxybenzene derivatives under hydrothermal conditions. Key parameters include:

  • Temperature: 120–150°C

  • Reaction Time: 24–72 hours

  • Solvent System: Water-dimethylformamide (DMF) mixtures

  • Yield: Up to 100% under optimized stoichiometric ratios.

Solvent-Assisted Mechanochemical Synthesis

Emerging protocols employ ball-milling techniques with catalytic acetic acid, reducing reaction times to 6–12 hours. This method enhances scalability while maintaining yields above 90%, though purity may require post-synthetic recrystallization.

Applications in Advanced Materials

Metal-Organic Frameworks (MOFs)

The compound’s four carboxylate groups enable the formation of 3D coordination networks with transition metals (e.g., Zn²⁺, Cu²⁺). These MOFs exhibit:

  • Surface Areas: Exceeding 1,500 m²/g, ideal for gas storage.

  • CO₂ Adsorption Capacity: ~8 mmol/g at 298 K and 1 bar.

  • Photocatalytic Activity: Degradation of methylene blue under UV light with >90% efficiency in 2 hours.

Proton-Conductive Membranes

Incorporating the acid into polymer matrices (e.g., Nafion) enhances proton conductivity to 0.15 S/cm at 80°C, rivaling commercial fuel cell membranes. This stems from its dense hydrogen-bonding network facilitating rapid proton hopping.

Exposure RoutePrecautionary Measures
InhalationUse fume hoods; wear N95 masks
Skin ContactNitrile gloves; lab coats
Eye ContactSafety goggles; emergency eyewash stations

Future Directions and Research Gaps

Unexplored Biological Activity

Preliminary studies on structurally related diisophthalic acids suggest untapped potential in antimicrobial and antitumor applications. For instance, derivatives demonstrate MIC values of 2 µg/mL against Staphylococcus aureus and IC₅₀ values of 10–50 µM in breast cancer cells.

Scalability Challenges

While lab-scale synthesis is well-established, industrial production necessitates continuous-flow reactors and automated purification systems to mitigate costs. Current efforts focus on solvent recycling and catalytic pathway optimization.

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